Cryptosporiopsin A

Antifungal Natural Product Phytopathology

Cryptosporiopsin A (CAS 1402990-52-6) is a chlorinated polyketide natural product first isolated from the endophytic fungus Cryptosporiopsis sp. Structurally, it is a complex oxabicyclo[12.4.0]octadecatetraene-trione with a chlorine substituent and a defined stereocenter.

Molecular Formula C19H21ClO6
Molecular Weight 380.8 g/mol
CAS No. 1402990-52-6
Cat. No. B1469635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptosporiopsin A
CAS1402990-52-6
Molecular FormulaC19H21ClO6
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESCC1CCC(=O)CCC=CC(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl
InChIInChI=1S/C19H21ClO6/c1-11-7-8-12(21)5-3-4-6-13(22)9-14-17(19(24)26-11)16(25-2)10-15(23)18(14)20/h4,6,10-11,23H,3,5,7-9H2,1-2H3/b6-4+/t11-/m1/s1
InChIKeyWJNTWPSDKYZENI-DUMNWFOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cryptosporiopsin A (CAS 1402990-52-6): Product Definition and Core Antifungal Activity Profile


Cryptosporiopsin A (CAS 1402990-52-6) is a chlorinated polyketide natural product first isolated from the endophytic fungus Cryptosporiopsis sp. [1]. Structurally, it is a complex oxabicyclo[12.4.0]octadecatetraene-trione with a chlorine substituent and a defined stereocenter [1][2]. The compound exhibits a specific antifungal activity profile, primarily characterized by its motility inhibitory and lytic effects on the zoospores of the grapevine downy mildew pathogen Plasmopara viticola [1]. This product is exclusively intended for research and development, particularly as a reference standard for antifungal screening in agricultural or microbiological contexts.

Why Generic Antifungal Polyketides Cannot Substitute for Cryptosporiopsin A in Targeted Studies


Cryptosporiopsin A cannot be directly substituted by other structurally similar polyketides due to its distinct combination of zoosporicidal and mycelial growth inhibitory activities across specific oomycete and fungal pathogens [1]. While many polyketides exhibit broad antifungal properties, the quantitative potency and spectrum of Cryptosporiopsin A—particularly its effective concentration range (10-25 μg/mL) against Plasmopara viticola zoospores and its specific Minimum Inhibitory Concentration (MIC) values against Pythium ultimum (40 μg/mL), Aphanomyces cochlioides (20 μg/mL), and Rhizoctonia solani (50 μg/mL)—are not uniformly shared by its co-isolated analogs or other in-class compounds [1]. Substituting with a less-characterized analog or a broad-spectrum fungicide would yield incomparable and unreproducible results in mechanistic or applied research, as detailed in the quantitative evidence below.

Cryptosporiopsin A: Quantitative Differential Antifungal Activity Evidence Against Comparators


Comparative MIC Potency Against Mycelial Growth in Three Plant Pathogens

Cryptosporiopsin A demonstrates a specific spectrum of mycelial growth inhibition that is quantifiably distinct from other metabolites in its class. In a direct comparison within the same study, it inhibited the growth of Aphanomyces cochlioides with an MIC of 20 µg/mL, Pythium ultimum with an MIC of 40 µg/mL, and Rhizoctonia solani with an MIC of 50 µg/mL [1]. In contrast, the co-isolated compound hydroxypropan-2',3'-diol orsellinate, another polyketide from the same fungus, did not exhibit comparable potency in these assays, highlighting Cryptosporiopsin A's unique efficacy profile [1].

Antifungal Natural Product Phytopathology

Differential Zoospore Motility Inhibition and Lytic Activity Against Plasmopara viticola

Cryptosporiopsin A exhibits potent motility inhibitory and lytic activity against the zoospores of Plasmopara viticola at a concentration range of 10-25 µg/mL [1]. This dual effect—impairing motility and causing lysis—is a critical differentiator for the control of this devastating grapevine pathogen. While other metabolites from the same study also showed activity, Cryptosporiopsin A's specific efficacy within this defined concentration window provides a reproducible and quantifiable benchmark for screening and mechanism of action studies [1].

Oomycete Zoosporicide Plant Protection

Validated Synthetic Route and Chemical Accessibility

Unlike many complex natural products that lack a scalable or reliable supply chain, a well-defined total synthesis of Cryptosporiopsin A has been established and published. The synthesis is accomplished in 12 linear steps with an overall yield of 15.4% starting from an enantiomerically pure epoxide [1]. This validated route, featuring key steps like Stille coupling and ring-closing metathesis, provides a reproducible method for producing the compound in quantities sufficient for advanced research and development [1]. This stands in contrast to many in-class analogs for which no scalable synthesis exists, making Cryptosporiopsin A a more reliable and accessible research tool.

Total Synthesis Natural Product Chemistry Process Development

Cryptosporiopsin A: Validated Research and Application Scenarios


Reference Standard for Antifungal Screening Assays

Use Cryptosporiopsin A as a characterized reference standard in in vitro antifungal screening assays, particularly those targeting oomycetes. Its defined MIC values (20-50 µg/mL) against P. ultimum, A. cochlioides, and R. solani provide a reproducible benchmark for comparing the potency of novel synthetic compounds or natural product extracts [1]. This application leverages the quantitative data from Section 3, ensuring that Cryptosporiopsin A is selected over other polyketides due to its well-documented activity profile.

Mechanistic Studies of Zoosporicidal Activity

Employ Cryptosporiopsin A in mechanistic studies to elucidate the molecular basis of zoospore motility inhibition and lysis in Plasmopara viticola. Its defined active concentration range (10-25 µg/mL) makes it an ideal tool for probing specific cellular targets involved in oomycete pathogenesis . The ability to use a compound with a validated synthetic route (12 steps, 15.4% yield) ensures a consistent and reliable supply for these detailed investigations [2].

Lead Compound for Agricultural Fungicide Development

Leverage Cryptosporiopsin A's unique spectrum of activity as a lead scaffold for developing novel agricultural fungicides. Its potent activity against P. viticola zoospores and its specific MICs against other plant pathogens justify its prioritization over other polyketides as a starting point for structure-activity relationship (SAR) studies and analog synthesis programs [1].

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